4-fluoro-2-méthyl-N-(2-(1-propyl-1,2,3,4-tétrahydroquinoléin-6-yl)éthyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

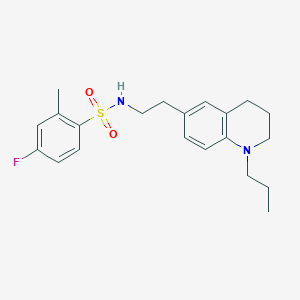

4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27FN2O2S and its molecular weight is 390.52. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Étiquetage des biopolymères

Ce composé peut être utilisé comme un élément constitutif pour l'étiquetage des peptides, des protéines et des oligonucléotides avec du fluor-18 via la chimie click catalysée par le Cu (I) . C'est un outil précieux en chimie radiopharmaceutique. La polyvalence de ce composé en tant qu'élément constitutif de la chimie click a été démontrée par l'étiquetage d'un peptide modèle (phosphopeptide), d'une protéine (HSA) et d'un oligonucléotide (L-ARN) .

Radiosynthèse

Le composé peut être préparé dans une unité de synthèse télécommandée . La lipophilie déterminée du composé permet la manipulation du radiotraceur en solutions aqueuses .

Couplage de Suzuki–Miyaura

Bien que non mentionné directement, la structure du composé suggère une utilisation potentielle dans le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée . Cette réaction est connue pour ses conditions de réaction douces et tolérantes aux groupes fonctionnels, et elle utilise un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .

Activité Biologique

4-Fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by a sulfonamide group attached to a fluorinated aromatic ring and a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release are common mechanisms. Preliminary studies suggest that 4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide may exhibit such effects, although detailed investigations are needed.

Neuroprotective Activity

Given the presence of the tetrahydroquinoline structure, which is often associated with neuroprotective effects, this compound may have implications in neurodegenerative diseases. Studies on related compounds have demonstrated their ability to enhance cognitive function and protect against neuronal damage.

The biological activity of 4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide likely involves multiple pathways:

- Inhibition of Enzymatic Activity : Similar sulfonamides often act as enzyme inhibitors in metabolic pathways.

- Modulation of Receptor Activity : Compounds with tetrahydroquinoline structures can interact with neurotransmitter receptors.

- Cytokine Regulation : The compound may influence the release and activity of various cytokines involved in inflammatory responses.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various sulfonamide derivatives found that modifications at the aromatic ring significantly impacted efficacy against Gram-positive bacteria. Although specific data on this compound were not available, it suggests a need for further exploration of its antimicrobial potential.

Study 2: Anti-inflammatory Response

In vitro studies demonstrated that related sulfonamide compounds could reduce TNF-alpha levels in macrophages. This indicates a possible mechanism through which 4-fluoro-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide might exert anti-inflammatory effects.

Study 3: Neuroprotective Effects

Research on tetrahydroquinoline derivatives has shown promise in models of Alzheimer's disease. These compounds exhibited the ability to inhibit acetylcholinesterase and promote neurogenesis. Such findings warrant further investigation into the neuroprotective capabilities of the compound .

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O2S/c1-3-12-24-13-4-5-18-15-17(6-8-20(18)24)10-11-23-27(25,26)21-9-7-19(22)14-16(21)2/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDFDSKKRNMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.